
N-butyl-6-(4-chloro-3,5-dimethylphenoxy)-1-hexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-6-(4-chloro-3,5-dimethylphenoxy)-1-hexanamine, also known as DMBA, is a chemical compound that has gained attention in the field of scientific research due to its potential use as a tool for studying the mechanisms of cancer development and progression. DMBA is a synthetic compound that is structurally similar to other chemicals known to cause cancer, making it a useful tool for studying the effects of carcinogens on cells and tissues.
Mecanismo De Acción
N-butyl-6-(4-chloro-3,5-dimethylphenoxy)-1-hexanamine exerts its carcinogenic effects through a process known as metabolic activation. The compound is metabolized by enzymes in the body to form reactive intermediates that can damage DNA and other cellular components. This damage can lead to mutations that promote the development of cancer.
Biochemical and Physiological Effects
N-butyl-6-(4-chloro-3,5-dimethylphenoxy)-1-hexanamine has been shown to have a variety of biochemical and physiological effects on cells and tissues. These include the induction of oxidative stress, DNA damage, inflammation, and alterations in gene expression. These effects can contribute to the development and progression of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-6-(4-chloro-3,5-dimethylphenoxy)-1-hexanamine has several advantages as a tool for studying cancer development and progression. It is a well-characterized carcinogen that has been extensively studied in laboratory animals. It is also relatively easy to administer and has a predictable dose-response relationship. However, there are also limitations to its use, including the fact that it only induces certain types of cancer and may not accurately reflect the effects of other carcinogens.
Direcciones Futuras
There are several potential future directions for research on N-butyl-6-(4-chloro-3,5-dimethylphenoxy)-1-hexanamine and its use as a tool for studying cancer. One area of interest is the development of new methods for administering the compound that more closely mimic the way that humans are exposed to carcinogens in the environment. Another area of interest is the use of N-butyl-6-(4-chloro-3,5-dimethylphenoxy)-1-hexanamine in combination with other compounds to study the effects of multiple carcinogens on cancer development and progression. Additionally, there is ongoing research on the molecular mechanisms underlying N-butyl-6-(4-chloro-3,5-dimethylphenoxy)-1-hexanamine-induced carcinogenesis, which may lead to the development of new treatments for cancer.
Métodos De Síntesis
N-butyl-6-(4-chloro-3,5-dimethylphenoxy)-1-hexanamine is synthesized through a series of chemical reactions starting with 1-bromohexane and 4-chloro-3,5-dimethylphenol. The resulting product is then reacted with butylamine to produce N-butyl-6-(4-chloro-3,5-dimethylphenoxy)-1-hexanamine.
Aplicaciones Científicas De Investigación
N-butyl-6-(4-chloro-3,5-dimethylphenoxy)-1-hexanamine is commonly used in scientific research to induce cancer in laboratory animals, particularly in studies of skin cancer. The compound is applied topically to the skin of animals, where it is absorbed and metabolized into a reactive form that damages DNA and other cellular components, leading to the development of tumors.
Propiedades
IUPAC Name |
N-butyl-6-(4-chloro-3,5-dimethylphenoxy)hexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30ClNO/c1-4-5-10-20-11-8-6-7-9-12-21-17-13-15(2)18(19)16(3)14-17/h13-14,20H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJIOPNONFFUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCCOC1=CC(=C(C(=C1)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-6-(4-chloro-3,5-dimethylphenoxy)-1-hexanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(3-phenylpropyl)-2-piperidinone](/img/structure/B4973074.png)
![2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B4973080.png)
![4-ethyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4973081.png)
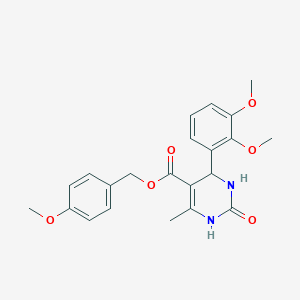
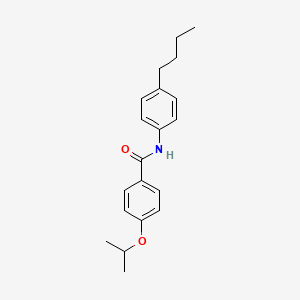

![(2R*,6S*)-2,6-dimethyl-4-[5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]morpholine](/img/structure/B4973118.png)
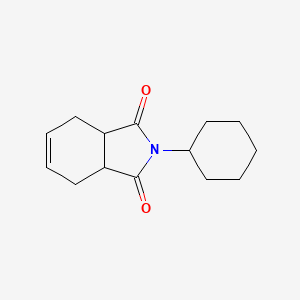
![1,7-dimethyl-3-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4973137.png)
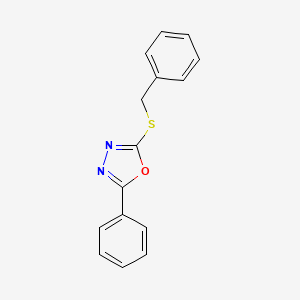
![ethyl (5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4973155.png)
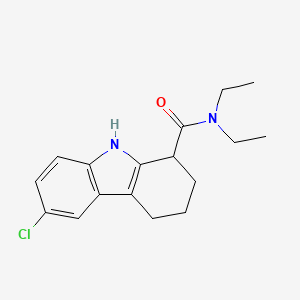
![3-(2-{[(3-methyl-1H-pyrazol-5-yl)methyl]amino}phenyl)-1,3-oxazolidin-2-one trifluoroacetate](/img/structure/B4973173.png)
![methyl (3-(3-chlorophenyl)-4-oxo-5-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4973178.png)